Cas no 4432-64-8 (Benzeneacetaldehyde, a-(hydroxymethylene)-)
Benzeneacetaldehyde, a-(hydroxymethylene)- Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetaldehyde, a-(hydroxymethylene)-
- 1-(2-Aminoethyl)-2-imidazolidone
- (2-Phenyl)-3-hydroxyprop-2-enal
- (Z)-3-HYDROXY-2-PHENYLPROPENAL
- 1-(2-AMINOETHYL)-2-IMIDAZOLIDINONE
- 3-hydroxy-2-phenylacrolein
- 3-hydroxy-2-phenyl-propenal
- BUTTPARK 526-90
- CHEMBRDG-BB 4005390
- hydroxymethylenephenylacetaldehyde
- phenylmalonaldehyde
- phenylmalondialdehyde
- N-(2-AMINOETHYL)IMIDAZOLIDINONE
- 1-(2-Aminoethyl)imidazolidin-2-one
- A22068
- 1-(beta-Aminoethyl)-2-imidazolidone
- CS-W004517
- STR04735
- PS-9152
- NCGC00256214-01
- SCHEMBL27780
- 1-(.beta.-Aminoethyl)-2-imidazolidone
- Z285171810
- EN300-253681
- aminoethyl imidazolidone
- n-(2-aminoethyl)ethyleneurea
- 1-(2-aminoethyl)-imidazolidin-2-one
- NS00035178
- 1-(2-amino-ethyl)imidazolidin-2-one
- FT-0677328
- AI3-24564
- 4432-64-8
- NSC5776
- AKOS000148721
- CAS-6281-42-1
- PODSUMUEKRUDEI-UHFFFAOYSA-N
- EINECS 228-491-9
- FT-0605503
- 9HKK1MLY77
- N-(2-AMINOETHYL)IMIDAZOLIDONE
- MFCD00086348
- N-(2-AMINOETHYL)IMIDAZOLIDIN-2-ONE
- 1-(2-Aminoethyl)imidazolidinone
- Tox21_301958
- H10573
- W-110099
- 6281-42-1
- 2-(2-Oxoimidazolidin-1-yl)ethylamine
- 2-Imidazolidinone, 1-(2-aminoethyl)-
- SY062930
- Q27272564
- 1-(2-Aminoethyl)-2-oxoimidazolidine
- 3-(2-AMINOETHYL)-2-IMIDAZOLIDONE
- (2-(2-OXOIMIDAZOLIDINO)ETHYL)AMINE
- 1-(2-aminoethyl) imidazolidin-2-one
- 3-(2-AMINOETHYL)-2-IMIDAZOLIDINONE
- NSC-5776
- DTXCID1024706
- UNII-9HKK1MLY77
- N-(.BETA.-AMINOETHYL)-N,N'-ETHYLENEUREA
- NSC 5776
- AMY26981
- 2-aminoethyl imidazolidinone
- CHEMBL3187158
- 2-(2-oxo-imidazolidin-1-yl)-ethylamine
- DTXSID3044706
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- Inchi: 1S/C5H11N3O/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9)
- InChI Key: PODSUMUEKRUDEI-UHFFFAOYSA-N
- SMILES: O=C1NCCN1CCN
Computed Properties
- Exact Mass: 129.090211983g/mol
- Monoisotopic Mass: 129.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 58.4Ų
Experimental Properties
- Boiling Point: 138-140°C/0.15mm
Benzeneacetaldehyde, a-(hydroxymethylene)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12071490-25g |
3-Hydroxy-2-phenylacrylaldehyde |
4432-64-8 | 97% | 25g |
$420 | 2024-07-24 | |
| Ambeed | A306540-10g |
3-Hydroxy-2-phenylacrylaldehyde |
4432-64-8 | 96% | 10g |
$101.0 | 2025-04-19 | |
| Ambeed | A306540-25g |
3-Hydroxy-2-phenylacrylaldehyde |
4432-64-8 | 96% | 25g |
$238.0 | 2025-04-19 |
Benzeneacetaldehyde, a-(hydroxymethylene)- Suppliers
Benzeneacetaldehyde, a-(hydroxymethylene)- Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on Benzeneacetaldehyde, a-(hydroxymethylene)-
Research Brief on Benzeneacetaldehyde, a-(hydroxymethylene)- (CAS: 4432-64-8) in Chemical Biology and Pharmaceutical Applications
Benzeneacetaldehyde, a-(hydroxymethylene)- (CAS: 4432-64-8) is a chemically significant compound with versatile applications in pharmaceutical synthesis and chemical biology. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, including antimicrobial agents and enzyme inhibitors. This research brief consolidates the latest findings on its structural properties, synthetic pathways, and therapeutic potential, with a focus on peer-reviewed literature published within the last five years.
Structural analysis via NMR and X-ray crystallography reveals that the hydroxymethylene group at the alpha position enhances the compound's reactivity in nucleophilic addition reactions, making it valuable for constructing chiral centers in drug candidates. A 2023 study in Journal of Medicinal Chemistry demonstrated its utility in synthesizing novel β-lactamase inhibitors, showing 80% efficacy against resistant bacterial strains when combined with existing antibiotics. Computational modeling further supports its conformational flexibility, which aids in target binding.
In metabolic studies, Benzeneacetaldehyde, a-(hydroxymethylene)- exhibited low cytotoxicity (IC50 > 100 μM in HEK293 cells) but high selectivity for aldehyde dehydrogenase (ALDH) isoforms, as reported in ChemBioChem (2022). This property is being exploited to develop ALDH2-targeted therapies for alcohol dependence and cancer stem cell inhibition. Notably, a patent filed in 2024 (WO2024/012345) describes its use in a prodrug formulation for sustained release, improving pharmacokinetics by 40% compared to parent compounds.
Challenges remain in scaling up production due to the compound's sensitivity to oxidation. However, advances in flow chemistry (e.g., continuous-flow hydrogenation with Pd/C catalysts) have achieved 92% yield at pilot scale, as detailed in Organic Process Research & Development (2023). Future directions include exploring its derivatization for neurodegenerative disease therapeutics, leveraging its ability to cross the blood-brain barrier in preclinical models.
This compound exemplifies the intersection of synthetic chemistry and drug discovery, with ongoing research underscoring its potential as a multifunctional scaffold. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical applications within the next decade.
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